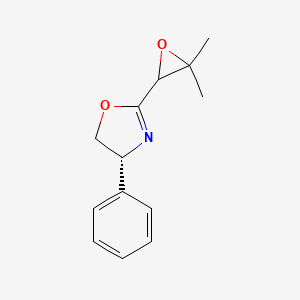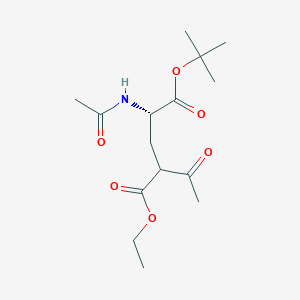
1-Octyne, 4-ethenylidene-3-(1-ethoxyethoxy)-, (3S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Octyne, 4-ethenylidene-3-(1-ethoxyethoxy)-, (3S)- is a chemical compound with the molecular formula C14H22O2. It is a derivative of octyne, characterized by the presence of an ethenylidene group and an ethoxyethoxy substituent. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
The synthesis of 1-Octyne, 4-ethenylidene-3-(1-ethoxyethoxy)-, (3S)- involves several steps. One common method includes the alkenylation of vinylene carbonate with vinyl triflates, followed by a series of reactions to introduce the ethoxyethoxy group. The reaction conditions typically involve the use of palladium catalysts and specific solvents to ensure high yield and selectivity .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.
Análisis De Reacciones Químicas
1-Octyne, 4-ethenylidene-3-(1-ethoxyethoxy)-, (3S)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium or platinum catalysts, resulting in the formation of alkanes.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxyethoxy group, using reagents like sodium hydride or lithium diisopropylamide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction typically produces alkanes .
Aplicaciones Científicas De Investigación
1-Octyne, 4-ethenylidene-3-(1-ethoxyethoxy)-, (3S)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: This compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Octyne, 4-ethenylidene-3-(1-ethoxyethoxy)-, (3S)- involves its interaction with various molecular targets. In chemical reactions, it acts as a substrate for catalysts, facilitating the formation of new bonds and the transformation of functional groups. The specific pathways and targets depend on the reaction conditions and the presence of other reagents .
Comparación Con Compuestos Similares
1-Octyne, 4-ethenylidene-3-(1-ethoxyethoxy)-, (3S)- can be compared with other octyne derivatives, such as:
1-Octyne: A simple alkyne with a triple bond, used in various organic synthesis reactions.
2-Octyne: Another isomer of octyne, with the triple bond located at a different position.
3-Octyne: Similar to 1-Octyne but with the triple bond at the third carbon.
Propiedades
Número CAS |
651020-91-6 |
|---|---|
Fórmula molecular |
C14H22O2 |
Peso molecular |
222.32 g/mol |
InChI |
InChI=1S/C14H22O2/c1-6-10-11-13(7-2)14(8-3)16-12(5)15-9-4/h3,12,14H,2,6,9-11H2,1,4-5H3/t12?,14-/m0/s1 |
Clave InChI |
IVKHBSZJDHJIDY-PYMCNQPYSA-N |
SMILES isomérico |
CCCCC(=C=C)[C@H](C#C)OC(C)OCC |
SMILES canónico |
CCCCC(=C=C)C(C#C)OC(C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,6-Dicyclohexyl-5-methyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione](/img/structure/B14207663.png)

![(7-{[tert-Butyl(dimethyl)silyl]oxy}-1-benzothiophen-5-yl)methanol](/img/structure/B14207665.png)
![Silane, trimethyl[(1R)-1-[2-[(4-methylphenyl)thio]phenyl]ethoxy]-](/img/structure/B14207668.png)
![3-[(1,2-Diphenylethyl)amino]propane-1-sulfonic acid](/img/structure/B14207677.png)
![2-[2-(1H-imidazol-2-yl)phenyl]-3H-imidazo[4,5-c]pyridine](/img/structure/B14207684.png)

![2-[2-(2-Ethoxyethoxy)ethoxy]ethanamine;hydrochloride](/img/structure/B14207695.png)

![Trimethyl{4-[(trimethylsilyl)methylidene]dec-1-yn-1-yl}silane](/img/structure/B14207704.png)



